molecular formula C10H19NO3 B12079970 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one

5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one

Cat. No.: B12079970
M. Wt: 201.26 g/mol
InChI Key: ILBPDLPMCOQTAG-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one is a chemical compound of interest in medicinal chemistry and pharmacology research, characterized by a pentan-1-one backbone substituted with a hydroxy group and a 4-hydroxypiperidine moiety. The piperidine ring is a common structural feature in many biologically active molecules and pharmaceuticals . Piperidine derivatives are frequently explored as key scaffolds in the development of ligands for various neurological targets . For instance, structurally related compounds containing hydroxypiperidine groups have been investigated as histamine H3 receptor antagonists, which are relevant for the study of cognitive disorders and neurodegenerative diseases like Alzheimer's . Furthermore, the specific arrangement of carbonyl and hydroxy groups in this molecule makes it a potential intermediate or precursor in synthetic organic chemistry. Researchers may utilize this compound in the synthesis of more complex molecules or to study structure-activity relationships (SAR). Its physicochemical properties suggest potential use as a building block for developing protease inhibitors or modulators of other enzymatic activity. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to fully characterize the compound for their specific applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one

InChI

InChI=1S/C10H19NO3/c12-8-2-1-3-10(14)11-6-4-9(13)5-7-11/h9,12-13H,1-8H2

InChI Key

ILBPDLPMCOQTAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)CCCCO

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Ketone Backbone Formation

The pentanone backbone is frequently synthesized via Friedel-Crafts (FC) acylation, a method highlighted in multiple patents for analogous structures. In this approach, a ω-bromo-carboxylic acid chloride reacts with a benzene derivative under Lewis acid catalysis. For example, thionyl chloride (SOCl₂) converts ω-bromo-pentanoic acid into its corresponding acid chloride, which undergoes FC acylation with aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds as follows:

ω-Bromo-pentanoic acidSOCl2ω-Bromo-pentanoyl chlorideAlCl3Benzene1(4Bromophenyl)pentan1one\text{ω-Bromo-pentanoic acid} \xrightarrow{\text{SOCl}2} \text{ω-Bromo-pentanoyl chloride} \xrightarrow[\text{AlCl}3]{\text{Benzene}} 1-(4-Bromophenyl)pentan-1-one

This intermediate is critical for subsequent nucleophilic substitution with 4-hydroxypiperidine.

Nucleophilic Substitution with 4-Hydroxypiperidine

The bromine atom in 1-(4-bromophenyl)pentan-1-one is replaced by 4-hydroxypiperidine via an SN2 mechanism. To prevent side reactions involving the hydroxyl groups, protective strategies are employed. For instance, the hydroxyl group on the pentanone chain is protected as a tert-butyldimethylsilyl (TBDMS) ether, while the 4-hydroxypiperidine’s hydroxyl is masked as an acetate ester. The substitution occurs in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding a protected intermediate:

1-(4-Bromophenyl)-5-(TBDMS-oxy)pentan-1-one+4-AcetoxypiperidineDMF, 90°C1-(4-(4-Acetoxypiperidin-1-yl)phenyl)-5-(TBDMS-oxy)pentan-1-one\text{1-(4-Bromophenyl)-5-(TBDMS-oxy)pentan-1-one} + \text{4-Acetoxypiperidine} \xrightarrow{\text{DMF, 90°C}} \text{1-(4-(4-Acetoxypiperidin-1-yl)phenyl)-5-(TBDMS-oxy)pentan-1-one}

Deprotection and Final Product Isolation

Final deprotection involves sequential steps:

  • Acetate hydrolysis : The 4-acetoxypiperidine group is hydrolyzed using aqueous sodium hydroxide (NaOH) in methanol.

  • TBDMS removal : The silyl ether is cleaved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Protected intermediateNaOH, MeOHHydrolysis5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one\text{Protected intermediate} \xrightarrow[\text{NaOH, MeOH}]{\text{Hydrolysis}} \text{5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one}

Optimization of Reaction Conditions

Catalyst and Solvent Selection

  • FC acylation : AlCl₃ remains the catalyst of choice due to its efficiency in activating acyl chlorides. Alternatives like FeCl₃ show reduced yields (<60%).

  • Nucleophilic substitution : DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile in facilitating piperidine substitution, achieving yields of 78–85%.

Temperature and Time Dependence

  • Substitution reactions require prolonged heating (12–18 hours) to ensure complete conversion. Shorter durations (<8 hours) result in unreacted bromo intermediates.

  • Deprotection at room temperature (25°C) minimizes degradation of the hydroxyl groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (s, 1H, piperidine -OH), 3.98 (t, 2H, CH₂-O), 3.45–3.30 (m, 4H, piperidine N-CH₂), 2.85–2.70 (m, 2H, CO-CH₂), 1.80–1.40 (m, 8H, backbone CH₂).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O stretch).

Purity and Yield

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

  • Overall yield : 42–48% (three steps).

Comparative Analysis of Alternative Methods

Reductive Amination Approach

An alternative route involves reductive amination of 5-hydroxypentanal with 4-hydroxypiperidine using sodium cyanoborohydride (NaBH₃CN). However, this method suffers from low regioselectivity (<30% yield) and byproduct formation.

Grignard Reaction Strategy

Formation of the pentanone backbone via Grignard reagents (e.g., pentylmagnesium bromide) and subsequent oxidation is less efficient due to over-addition side reactions.

Industrial-Scale Production Considerations

Cost-Effective Protecting Groups

  • TBDMS vs. Acetyl : While acetyl groups are cheaper, TBDMS provides superior stability during substitution.

  • Solvent recycling : DMF recovery via distillation reduces production costs by ~20% .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Analogous compounds like 5-hydroxy-1-(p-tolyl)pentan-1-one are synthesized via column chromatography (65% yield) , whereas piperazine-containing derivatives require coupling reagents like HOBt/TBTU .

Antiviral Activity

The hydroxypiperidine motif is critical in antiviral agents. For example, (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) exhibits anti-coronavirus activity (EC50 = 5.5 μM) .

Neuropharmacological Potential

Fluvoxamine maleate, a derivative of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, demonstrates efficacy in reducing amyloid-beta load in Alzheimer’s disease models . The 4-hydroxypiperidinyl group in the target compound may similarly modulate CNS permeability or enzyme interactions.

Crystallographic and Stability Insights

The crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone reveals intermolecular O–H⋯O hydrogen bonds forming c-axis chains, enhancing lattice stability . This suggests that the target compound’s hydroxyl groups could confer similar crystallographic robustness, influencing formulation stability.

Biological Activity

5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one features a hydroxypiperidine moiety, which is significant for its biological interactions. Its chemical formula is C11H17N1O2C_{11}H_{17}N_{1}O_{2}, and it possesses a molecular weight of approximately 197.26 g/mol. The presence of hydroxyl groups is crucial for its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the modulation of neurotransmitter systems and inhibition of specific enzymes:

  • Inhibition of Tyrosinase Activity : Studies have shown that derivatives containing the hydroxypiperidine structure can inhibit the enzyme tyrosinase (TYR), which is crucial in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and melanoma .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress-related damage in cells. Such activity is beneficial in neuroprotection and may play a role in preventing neurodegenerative diseases .
  • Neurotransmitter Modulation : The structural similarity to known neurotransmitter modulators suggests that 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one may interact with muscarinic receptors, potentially influencing cognitive functions and offering therapeutic avenues for neurological conditions .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Tyrosinase Inhibition : In a study assessing various derivatives, 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one showed significant inhibition against AbTYR with an IC50 value indicating effective enzyme activity loss .
CompoundIC50 (μM)
5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one3.8
Kojic Acid (Control)10
  • Cell Viability Assays : MTT assays indicated that the compound exhibits low cytotoxicity at concentrations up to 25 μM, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one with high purity?

  • Methodological Answer :

  • Multi-step organic synthesis is typically employed, starting with functionalization of the piperidine ring followed by ketone formation. Key steps include:

Selective Protection : Protect the hydroxyl group on the piperidine ring using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions .

Nucleophilic Addition : React the protected piperidine with a pentanone derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ketone backbone .

Deprotection : Remove the protecting group using tetrabutylammonium fluoride (TBAF) .

  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: methanol/water 70:30) .

Q. How can the structural integrity of 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one be validated?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Perform ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to confirm connectivity and stereochemistry. Key signals include the piperidine NH (~1.5 ppm) and carbonyl C=O (~208 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (3:1) and analyze using a Bruker D8 VENTURE diffractometer (Mo Kα radiation) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (expected [M+H]⁺: 186.15) .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/kinases with structural homology to known piperidine-based ligands (e.g., dopamine D2 or serotonin 5-HT₃ receptors) .
  • Assay Conditions :
  • Binding Affinity : Use radioligand displacement assays (³H-labeled antagonists) with HEK293 cells expressing recombinant receptors. Calculate IC₅₀ via nonlinear regression .
  • Functional Activity : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assay) to assess agonism/antagonism .
  • Controls : Include structurally similar compounds (e.g., 5-(piperidin-1-yl)pentan-1-amine) to benchmark activity .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Source Analysis :

Purity Check : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .

Assay Variability : Standardize cell lines (e.g., use authenticated CHO-K1 cells) and buffer conditions (pH 7.4, 0.1% BSA) .

  • Mechanistic Studies :
  • Competitive Binding : Perform Schild regression analysis to differentiate competitive vs. allosteric inhibition .
  • Metabolic Stability : Assess hepatic microsomal stability (human/rat) to identify rapid degradation as a confounding factor .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -NH₂) to reduce logP (target: 1–3) while maintaining potency. Use computational tools like Schrödinger’s QikProp for prediction .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability .
  • Toxicology Screening : Conduct Ames tests (TA98/TA100 strains) and hERG channel inhibition assays (IC₅₀ >10 μM required) .

Safety and Handling

Q. What safety protocols are critical for handling 5-Hydroxy-1-(4-hydroxypiperidin-1-yl)pentan-1-one?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Spill Management : Absorb spills with vermiculite, seal in containers, and dispose as hazardous waste (EPA code D001) .
  • Storage : Store at –20°C under argon in amber vials to prevent oxidation/hydrolysis .

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